Taxifolin, also known as dihydroquercetin, is a flavonoid commonly found in various plants and foods. It has garnered attention due to its wide range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. Recent studies have explored the potential applications of taxifolin and its derivatives in the management of various diseases and health conditions. This comprehensive analysis will delve into the mechanism of action of taxifolin-3-glucopyranoside and its applications across different fields, drawing on the latest research findings.
Taxifolin-3-glucopyranoside, a derivative of taxifolin, has been identified as a potent inhibitor of carbohydrate hydrolyzing enzymes, which plays a crucial role in managing postprandial hyperglycemia by reducing dietary carbohydrate absorption1. It has also been shown to inhibit the formation of amyloid fibrils, which are associated with amyloid-related diseases, by binding to prefibrillar species and diverting the amyloid pathway2. Furthermore, taxifolin exhibits inhibitory effects on digestive enzymes such as α-glucosidase, α-amylase, and pancreatic lipase, which are key to the digestion of carbohydrates and fats3. These inhibitory actions suggest that taxifolin can be a competitive inhibitor for some enzymes and a non-competitive inhibitor for others, affecting the binding and quenching of intrinsic fluorescence intensity of these enzymes3.
Taxifolin and its derivatives have shown significant anti-hyperglycemic activities both in vitro and in vivo. In a study involving a new rice variety, Superhongmi, taxifolin derivatives were isolated and found to have inhibitory activity against rat small intestinal sucrase, which is relevant for potentially managing diabetes1. Another study demonstrated that taxifolin could improve disorders of glucose metabolism in metabolic syndrome rats, suggesting its potential in diabetes management6.
The inhibition of HEWL amyloid fibril formation by taxifolin indicates its potential application in the treatment of amyloid-related diseases, such as Alzheimer's and Parkinson's2. By preventing the aggregation of amyloid proteins, taxifolin could offer a therapeutic strategy for these conditions.
Taxifolin has been found to protect against colitis symptoms and inflammation in a dextran sulfate sodium-induced colitis mouse model. It modulates gut microbiota, enhances the intestinal barrier, and inhibits NF-κB signaling, which are all crucial for maintaining gastrointestinal health4.
In the context of atopic dermatitis, taxifolin glycoside from Rhododendron mucronulatum roots has been evaluated for its immunomodulatory effects, which could be beneficial for treating skin lesions associated with the condition5.
Taxifolin has shown protective effects against acetaminophen-induced liver injury by regulating the glutathione pathway and inhibiting metabolic activation mediated by CYP450 enzymes8.
The compound has also been investigated for its antineoplastic activities, particularly in breast cancer, where it inhibits cell proliferation, migration, and invasion by promoting mesenchymal to epithelial transition via β-catenin signaling9.
The total synthesis of taxifolin derivatives, such as taxifolin-6-C-β-d-glucopyranoside, has been described, which is useful for the prevention of metabolic disorders7.
Studies have shown that taxifolin glycosides can be deglycosylated and absorbed in the gastrointestinal tract, with the aglycones being biotransformed into glucuronide or sulfate conjugates, which is important for understanding the bioavailability and function of taxifolin in vivo10.
CAS No.: 96346-61-1
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.: 92724-70-4